molecular formula C17H17N3O4 B3982762 2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide

2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide

Cat. No.: B3982762
M. Wt: 327.33 g/mol
InChI Key: OLSZPNLLUYCOTG-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide is a complex organic compound with a unique structure that includes a nitro group, a methyl group, and a propanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide typically involves multiple steps, starting with the nitration of a methyl-substituted benzene ring to introduce the nitro group This is followed by the acylation of the nitro compound to form the benzamide structure

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as ultrasonic irradiation in the presence of a solid acid catalyst have been reported to be effective for the synthesis of benzamide derivatives . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions activated by the nitro group.

    Condensation: The amide group can undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the benzene ring.

Scientific Research Applications

2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide
  • 2-methyl-3-nitro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

Uniqueness

The unique combination of functional groups in 2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide gives it distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-3-16(21)18-12-7-9-13(10-8-12)19-17(22)14-5-4-6-15(11(14)2)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSZPNLLUYCOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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